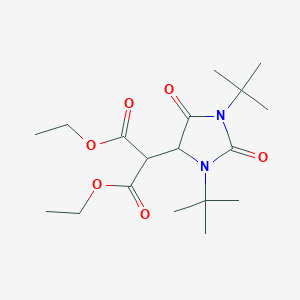
2-Iodo-4-methoxybenzoyl chloride
描述
2-Iodo-4-methoxybenzoyl chloride is a chemical compound with the molecular formula C8H6ClIO2 and a molecular weight of 296.49 g/mol . It belongs to the class of benzoyl chlorides and is characterized by the presence of an iodine atom at the second position and a methoxy group at the fourth position on the benzene ring . This compound is a white crystalline solid and is commonly used in organic synthesis due to its reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
2-Iodo-4-methoxybenzoyl chloride can be synthesized through various synthetic routes. One common method involves the iodination of 4-methoxybenzoic acid followed by conversion to the corresponding acid chloride . The iodination step typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The resulting 2-iodo-4-methoxybenzoic acid is then treated with thionyl chloride or oxalyl chloride to form this compound .
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
2-Iodo-4-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the benzoyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions or in the presence of a catalyst.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Nucleophilic Substitution: Produces corresponding amides, esters, or thioesters depending on the nucleophile used.
Suzuki-Miyaura Coupling: Results in the formation of biaryl compounds.
科学研究应用
2-Iodo-4-methoxybenzoyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential biological activity and used in the development of pharmaceuticals.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Environmental Chemistry: Utilized in the study of environmental pollutants and their degradation.
作用机制
The mechanism of action of 2-iodo-4-methoxybenzoyl chloride primarily involves its reactivity as a benzoyl chloride. The compound can acylate nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the benzoyl group into target molecules . The iodine atom also allows for further functionalization through coupling reactions, expanding its utility in synthetic chemistry .
相似化合物的比较
Similar Compounds
4-Methoxybenzoyl chloride: Similar structure but lacks the iodine atom, making it less versatile in coupling reactions.
2-Methoxybenzoyl chloride: Similar structure but with the methoxy group at the ortho position, affecting its reactivity and applications.
4-Iodobenzoyl chloride: Similar structure but lacks the methoxy group, influencing its chemical properties and reactivity.
Uniqueness
2-Iodo-4-methoxybenzoyl chloride is unique due to the presence of both the iodine atom and the methoxy group on the benzene ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
属性
IUPAC Name |
2-iodo-4-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNKFOJFQPPUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid](/img/structure/B1456258.png)
![1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl-](/img/structure/B1456259.png)






![Benzo[d]thiazol-7-ylmethanol](/img/structure/B1456270.png)
![Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B1456274.png)

